molecular formula C10H16ClN3 B1445489 5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1361113-53-2

5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B1445489
CAS No.: 1361113-53-2
M. Wt: 213.71 g/mol
InChI Key: SPFDXNXORKFCLK-UHFFFAOYSA-N
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Description

5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is a chemical compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a piperidin-3-yl group at the 4-position. This compound is often used in various scientific research fields due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-3-yl)pyrimidine: Lacks the methyl group at the 5-position.

    5-Methylpyrimidine: Lacks the piperidin-3-yl group at the 4-position.

    4-(Piperidin-3-yl)-5-ethylpyrimidine: Contains an ethyl group instead of a methyl group at the 5-position.

Uniqueness

5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is unique due to the presence of both the methyl group at the 5-position and the piperidin-3-yl group at the 4-position, which confer distinct chemical and biological properties .

Properties

CAS No.

1361113-53-2

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

5-methyl-4-piperidin-3-ylpyrimidine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-8-5-12-7-13-10(8)9-3-2-4-11-6-9;/h5,7,9,11H,2-4,6H2,1H3;1H

InChI Key

SPFDXNXORKFCLK-UHFFFAOYSA-N

SMILES

CC1=CN=CN=C1C2CCCNC2.Cl.Cl

Canonical SMILES

CC1=CN=CN=C1C2CCCNC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 3
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 4
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 5
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 6
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

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